5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic compound classified within the triazolothiazine family. This compound features a distinctive structure that incorporates a fluorophenyl group, a naphthyl group, and a fused triazole-thiazine ring system. It has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.
The compound can be synthesized through various chemical methods and is available for purchase from chemical suppliers such as BenchChem and EvitaChem. Its synthesis typically involves multi-step organic reactions starting from readily available precursors.
This compound belongs to the broader category of heterocyclic compounds, specifically fused triazole-thiazine systems. Such compounds are known for their diverse pharmacological properties and are often explored for their potential use in drug development.
The synthesis of 5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one generally involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pressure, and catalyst usage to enhance yield and purity. Industrial methods may also employ microwave-assisted techniques to improve efficiency.
The molecular formula of 5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is C21H14FN3OS.
Property | Data |
---|---|
Molecular Weight | 375.4 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI Key | JJVFRHMTEKRNPC-UHFFFAOYSA-N |
Canonical SMILES | C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=CC5=CC=CC=C54 |
The structure exhibits notable features such as multiple rings and substituents that influence its chemical behavior and biological activity.
5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is capable of undergoing various chemical reactions:
These reactions can lead to the formation of various derivatives that may possess different pharmacological properties or serve as intermediates in further synthetic pathways.
The mechanism of action for 5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one likely involves interactions with specific molecular targets:
The physical properties include aspects such as melting point and solubility which are critical for understanding its behavior in biological systems.
The chemical properties encompass reactivity patterns with other compounds under various conditions. These properties are essential for predicting the compound's stability and potential interactions in biological environments.
Relevant data on solubility and stability under different pH levels can provide insights into its practical applications in medicinal chemistry.
5-(4-fluorophenyl)-2-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has potential applications primarily in:
Further research is necessary to fully explore its pharmacological properties and potential therapeutic applications across various fields.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1